Aprutumab Ixadotin

Description

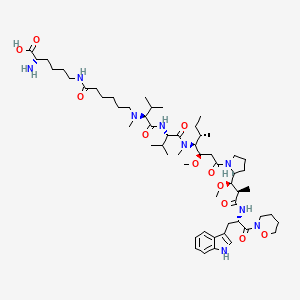

has antineoplastic activity; consists of BAY 1179470 monoclonal antibody linked to an auristatin derivative

Structure

2D Structure

Properties

CAS No. |

1708947-48-1 |

|---|---|

Molecular Formula |

C57H95N9O11 |

Molecular Weight |

1082.4 g/mol |

IUPAC Name |

(2S)-2-amino-6-[6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoylamino]hexanoic acid |

InChI |

InChI=1S/C57H95N9O11/c1-12-38(6)51(64(9)56(72)49(36(2)3)62-54(70)50(37(4)5)63(8)29-19-13-14-27-47(67)59-28-18-17-24-42(58)57(73)74)46(75-10)34-48(68)65-30-22-26-45(65)52(76-11)39(7)53(69)61-44(55(71)66-31-20-21-32-77-66)33-40-35-60-43-25-16-15-23-41(40)43/h15-16,23,25,35-39,42,44-46,49-52,60H,12-14,17-22,24,26-34,58H2,1-11H3,(H,59,67)(H,61,69)(H,62,70)(H,73,74)/t38-,39+,42-,44-,45-,46+,49-,50-,51-,52+/m0/s1 |

InChI Key |

RCSZIBSPHRZNRQ-BTZXMIIFSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCCCC(=O)NCCCC[C@@H](C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCCC(=O)NCCCCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Aprutumab Ixadotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprutumab Ixadotin (also known as BAY 1187982) is a novel antibody-drug conjugate (ADC) that was developed for the targeted therapy of cancers overexpressing Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] FGFR2, a receptor tyrosine kinase, is known to be overexpressed in a variety of solid tumors, including gastric and triple-negative breast cancer, making it a promising therapeutic target.[3][4] this compound represents the first ADC to target FGFR2 and uniquely utilizes a novel auristatin W derivative as its cytotoxic payload.[1][2] This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular components, preclinical efficacy, and the experimental methodologies used in its evaluation.

Molecular Structure and Components

This compound is a complex molecule engineered to selectively deliver a potent cytotoxic agent to tumor cells. Its structure consists of three key components:

-

The Antibody: Aprutumab (BAY 1179470) A fully human monoclonal antibody (mAb) that specifically binds to the extracellular domain of FGFR2.[2]

-

The Linker: A non-cleavable N-(5-carboxypentyl) linker. This linker connects the antibody to the cytotoxic payload via covalent bonds with the lysine side chains of the antibody.[1] The non-cleavable nature of the linker ensures that the payload remains attached to the antibody until the entire ADC is proteolytically degraded within the lysosome of the target cell.[4]

-

The Payload: Ixadotin (Auristatin W derivative) A highly potent synthetic analog of dolastatin 10, which functions as a microtubule-disrupting agent.[2][5]

The chemical structure of the linker-payload conjugate, once released from the antibody, is designated as BAY 1168650.[5]

Core Mechanism of Action

The therapeutic effect of this compound is achieved through a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.

-

Target Binding: Following intravenous administration, the Aprutumab component of the ADC circulates in the bloodstream and selectively binds to FGFR2 expressed on the surface of tumor cells.[5][6]

-

Internalization: Upon binding, the ADC-FGFR2 complex is internalized into the cell via endocytosis.[7]

-

Lysosomal Trafficking and Payload Release: The endocytic vesicle containing the ADC-receptor complex fuses with a lysosome. Inside the acidic environment of the lysosome, the antibody component of this compound is degraded by lysosomal proteases. This degradation releases the cytotoxic payload, Ixadotin, which is attached to the linker and an amino acid residue from the antibody.[4]

-

Cytotoxic Effect: The released Ixadotin, a potent microtubule inhibitor, then exerts its cytotoxic effect. It binds to tubulin, the protein subunit of microtubules, and inhibits their polymerization.[5] This disruption of the microtubule network leads to a G2/M phase cell cycle arrest, preventing the cancer cell from dividing, and ultimately triggers apoptosis (programmed cell death).[5][8]

Quantitative Preclinical Data

Preclinical studies have provided valuable quantitative data on the potency and efficacy of this compound.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of cancer cell lines with varying levels of FGFR2 expression. The results demonstrate a clear correlation between FGFR2 expression and the cytotoxic potency of the ADC.

| Cell Line | Cancer Type | FGFR2 Expression Level | IC50 (nM) |

| SNU-16 | Gastric Cancer | High | 0.097 - 0.83 |

| MFM-223 | Triple-Negative Breast Cancer | High | 0.097 - 0.83 |

| NCI-H716 | Colorectal Cancer | High | 0.097 - 0.83 |

| KATO III | Gastric Cancer | High | 0.097 - 0.83 |

| SUM-52PE | Breast Cancer | High | 0.097 - 0.83 |

| MDA-MB-231 | Triple-Negative Breast Cancer | Low/Negative | >100 |

| KYSE-180 | Esophageal Cancer | Low/Negative | >100 |

| 4T1 | Murine Breast Cancer | Low/Negative | >100 |

Data sourced from MedChemExpress, citing Sommer A, et al. Cancer Res. 2016.[1]

In Vivo Antitumor Efficacy

The antitumor activity of this compound was evaluated in various xenograft models of human cancers.

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Response |

| SNU-16 | Gastric Cancer | 5 mg/kg, i.v., once weekly for 4 weeks | Significant tumor growth inhibition (at least 90%) |

| MFM-223 | Triple-Negative Breast Cancer | 1 and 5 mg/kg, i.v., once weekly | Marked decrease in tumor volume |

| NCI-H716 | Colorectal Cancer | 7.5 mg/kg, i.v. | Notable inhibition of tumor growth |

Data sourced from MedChemExpress, citing Sommer A, et al. Cancer Res. 2016.[1]

Experimental Protocols

The following are descriptions of the key experimental methodologies employed in the preclinical evaluation of this compound.

Cell Viability Assay (IC50 Determination)

The in vitro cytotoxicity of this compound was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 3,000 to 7,000 cells per well and incubated for 24 hours.

-

Compound Addition: this compound was added to the wells at various concentrations.

-

Incubation: The plates were incubated for 72 hours to allow the ADC to exert its cytotoxic effect.

-

Luminescence Measurement: The CellTiter-Glo® reagent was added to each well, and the luminescence, which is proportional to the number of viable cells, was measured using a plate reader.

-

Data Analysis: The IC50 values were calculated by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.

Quantitative Flow Cytometry for FGFR2 Expression

To quantify the number of FGFR2 receptors on the surface of cancer cells, a quantitative flow cytometry analysis was performed.

-

Cell Preparation: Single-cell suspensions of the cancer cell lines were prepared.

-

Antibody Staining: The cells were incubated with a saturating concentration of a fluorescently labeled anti-FGFR2 antibody (or Aprutumab itself, fluorescently labeled). An isotype control antibody was used to determine background fluorescence.

-

Flow Cytometry Analysis: The fluorescence intensity of individual cells was measured using a flow cytometer.

-

Quantification: The number of antibody binding sites per cell was determined by comparing the fluorescence intensity of the sample to a standard curve generated using beads with a known number of antibody binding sites.

In Vivo Xenograft Studies

The antitumor efficacy of this compound in vivo was evaluated using animal models.

-

Tumor Implantation: Human cancer cell lines (e.g., SNU-16, MFM-223) were subcutaneously injected into immunodeficient mice.

-

Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, and the mice were then randomized into treatment and control groups.

-

Drug Administration: this compound was administered intravenously at specified doses and schedules. A vehicle control or a non-targeting ADC was administered to the control group.

-

Tumor Measurement: Tumor volume was measured periodically using calipers.

-

Data Analysis: The antitumor effect was assessed by comparing the tumor growth in the treatment groups to the control group.

In Vitro Microtubule Polymerization Assay

The direct effect of the Ixadotin payload on microtubule formation was assessed using an in vitro polymerization assay.

-

Tubulin Preparation: Purified tubulin protein was prepared in a polymerization buffer.

-

Initiation of Polymerization: The polymerization of tubulin into microtubules was initiated by raising the temperature and adding GTP.

-

Addition of Test Compound: The Ixadotin payload (or a derivative) was added to the reaction mixture.

-

Measurement of Polymerization: The extent of microtubule polymerization was monitored over time by measuring the increase in turbidity (light scattering) of the solution at 340 nm using a spectrophotometer.

-

Data Analysis: The inhibitory effect of the payload was determined by comparing the rate and extent of polymerization in the presence of the compound to a control reaction without the compound.

Visualizations

Mechanism of Action Workflow

Caption: Workflow of this compound's mechanism of action.

Ixadotin's Effect on Microtubule Dynamics

Caption: Ixadotin disrupts normal microtubule dynamics.

Experimental Workflow for In Vitro Cytotoxicity

Caption: Experimental workflow for IC50 determination.

Conclusion

This compound is a rationally designed antibody-drug conjugate that effectively targets FGFR2-overexpressing cancer cells. Its mechanism of action relies on the specific delivery of a potent microtubule-disrupting agent, Ixadotin, leading to cell cycle arrest and apoptosis. Preclinical data have demonstrated its high potency and selectivity in vitro and significant antitumor activity in vivo. Although the clinical development of this compound was terminated early due to a narrow therapeutic window observed in a Phase I trial, the in-depth understanding of its mechanism of action provides valuable insights for the future design and development of novel ADCs.[4] The data and methodologies presented in this guide serve as a comprehensive resource for researchers in the field of targeted cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adcreview.com [adcreview.com]

- 3. researchgate.net [researchgate.net]

- 4. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Circulating tumor cells with FGFR2 expression might be useful to identify patients with existing FGFR2‐overexpressing tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Efficacy of the Auristatin-Based Antibody-Drug Conjugate BAY 1187982 for the Treatment of FGFR2-Positive Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to BAY 1187982 (Aprutumab Ixadotin): Molecular Profile, Mechanism of Action, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BAY 1187982, also known as Aprutumab ixadotin, an antibody-drug conjugate (ADC) that has been investigated for the treatment of solid tumors. This document details its molecular structure, mechanism of action, and a summary of its preclinical evaluation, presenting key quantitative data and experimental methodologies.

Core Molecular Structure and Composition

BAY 1187982 is a complex biologic therapeutic composed of three main components: a monoclonal antibody, a cytotoxic payload, and a linker molecule.

-

Monoclonal Antibody: The targeting component is Aprutumab (BAY 1179470) , a fully human IgG1 monoclonal antibody that specifically targets the fibroblast growth factor receptor 2 (FGFR2).[1] FGFR2 is a receptor tyrosine kinase that is often overexpressed in various solid tumors, including gastric and breast cancers, and its signaling plays a crucial role in tumor cell proliferation, survival, and differentiation.[2][3]

-

Cytotoxic Payload: The cytotoxic agent is a potent auristatin W derivative .[4] Upon internalization into the target cell, the active metabolite, BAY 1168650 , is released.[3][5] This payload disrupts microtubule polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][5]

-

Linker: A non-cleavable linker covalently attaches the auristatin W derivative to the antibody.[1][6] The conjugation occurs at lysine residues on the antibody.[1][6] This stable linker is designed to keep the cytotoxic payload attached to the antibody while in circulation, minimizing off-target toxicity.[7] The average drug-to-antibody ratio (DAR) for BAY 1187982 is approximately 4.[3][5]

The molecular formula for the payload component is C₅₇H₉₅N₉O₁₁ and it has a molecular weight of 1082.4 g/mol .[1][2]

Quantitative Data Summary

The preclinical evaluation of BAY 1187982 has generated significant quantitative data regarding its potency, pharmacokinetics, and in vivo efficacy.

Table 1: In Vitro Cytotoxicity of BAY 1187982 in Human Cancer Cell Lines

| Cell Line | Cancer Type | FGFR2 Expression (Receptors/Cell) | IC₅₀ (ng/mL) |

| SNU-16 | Gastric | 2,300,000 | 20 |

| NCI-H716 | Colorectal | 1,200,000 | 30 |

| MFM-223 | Breast | 750,000 | 100 |

| KATO-III | Gastric | 2,800,000 | 10 |

| OE19 | Esophageal | 1,100,000 | 40 |

| AN3-CA | Endometrial | 4,000 | >10,000 |

| Hs-746T | Gastric | Not detected | >10,000 |

Data synthesized from preclinical studies.

Table 2: Pharmacokinetic Parameters of BAY 1187982 in Tumor-Bearing Mice

| Compound | Dose | Cₘₐₓ (µg/mL) | AUC (µg·h/mL) | t₁/₂ (hours) |

| BAY 1187982 (ADC) | 5 mg/kg | 165 | 13,614 | 196 |

| BAY 1168650 (Toxophore) in Tumor | 5 mg/kg | 0.03 | 3.8 | - |

| BAY 1168650 (Toxophore) in Plasma | 5 mg/kg | 0.001 | 0.04 | - |

Pharmacokinetic parameters were determined in NMRI nu/nu mice bearing NCI-H716 xenografts following a single intravenous administration.[3][5]

Table 3: In Vivo Antitumor Efficacy of BAY 1187982 in Xenograft Models

| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition/Regression |

| SNU-16 | Gastric | 5 mg/kg, i.v., weekly | Partial tumor regression[6] |

| MFM-223 | Breast | 5 mg/kg, i.v., weekly | Partial tumor regression[6] |

| NCI-H716 | Colorectal | 7.5 mg/kg, i.v., weekly | Significant tumor growth inhibition[6] |

Signaling Pathways and Mechanism of Action

The mechanism of action of BAY 1187982 is a multi-step process that begins with targeted binding and culminates in apoptosis of the cancer cell.

The binding of the aprutumab component of BAY 1187982 to FGFR2 on the surface of tumor cells initiates receptor-mediated endocytosis. The ADC-receptor complex is then trafficked to the lysosome, where the antibody is degraded, releasing the cytotoxic payload, BAY 1168650. The released payload then binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[3][5]

Experimental Protocols

The following are representative protocols for key experiments based on published preclinical studies of BAY 1187982.

In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of BAY 1187982 in cancer cell lines.

1. Cell Culture and Seeding:

- Culture human cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

- Harvest cells using trypsin and perform a cell count.

- Seed cells into 96-well plates at a density of 2,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

- Prepare a serial dilution of BAY 1187982 and a non-targeting control ADC in cell culture medium.

- Remove the medium from the cell plates and add the diluted compounds.

- Include wells with untreated cells as a negative control and wells with a vehicle control.

- Incubate the plates for 72-96 hours.

3. Cell Viability Assessment (MTT Assay):

- Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

- Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ values using a non-linear regression analysis.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the antitumor efficacy of BAY 1187982 in a mouse xenograft model.

1. Animal Model and Tumor Implantation:

- Use immunodeficient mice (e.g., NMRI nu/nu or NOD/SCID).

- Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ SNU-16 cells) into the flank of each mouse.

- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

2. Treatment Administration:

- Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, BAY 1187982 at various doses).

- Administer the treatments intravenously (i.v.) according to the desired schedule (e.g., once weekly).

3. Efficacy Evaluation:

- Measure tumor volume using calipers two to three times per week.

- Monitor animal body weight and overall health as indicators of toxicity.

- At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

- Calculate tumor growth inhibition (TGI) or regression for each treatment group compared to the vehicle control.

Pharmacokinetic Analysis

This protocol details the assessment of the pharmacokinetic profile of BAY 1187982 and its payload.

1. Dosing and Sample Collection:

- Administer a single intravenous dose of BAY 1187982 to tumor-bearing mice.

- Collect blood samples via cardiac puncture or tail vein bleeding at various time points (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours post-dose).

- Collect tumor and other tissues at the final time point.

2. Sample Processing and Analysis:

- Process blood samples to obtain plasma.

- Homogenize tissue samples.

- Use a validated enzyme-linked immunosorbent assay (ELISA) to determine the concentration of the total antibody and the ADC in plasma.

- Use liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the concentration of the toxophore metabolite (BAY 1168650) in plasma and tissue homogenates.

3. Data Analysis:

- Calculate key pharmacokinetic parameters such as maximum concentration (Cₘₐₓ), area under the concentration-time curve (AUC), and half-life (t₁/₂) using non-compartmental analysis software.

Conclusion

BAY 1187982 (this compound) is a well-characterized antibody-drug conjugate that demonstrates potent and selective antitumor activity in preclinical models of FGFR2-positive cancers. Its mechanism of action, leveraging the specificity of a monoclonal antibody to deliver a potent microtubule-disrupting agent, highlights the therapeutic potential of the ADC platform. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and scientists in the field of oncology drug development. While a Phase I clinical trial of this compound was terminated due to tolerability issues, the preclinical findings remain a valuable case study in the development of ADCs targeting the FGFR2 pathway.[1][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rupress.org [rupress.org]

- 3. FGF18–FGFR2 signaling triggers the activation of c-Jun–YAP1 axis to promote carcinogenesis in a subgroup of gastric cancer patients and indicates translational potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. biorxiv.org [biorxiv.org]

- 7. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Aprutumab Ixadotin: A Technical Guide for Researchers in FGFR2-Positive Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aprutumab ixadotin (BAY 1187982) is a first-in-class antibody-drug conjugate (ADC) that targets Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase frequently overexpressed in a variety of solid tumors, including gastric and triple-negative breast cancers. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and clinical development. Notably, the Phase I clinical trial was terminated early due to a challenging safety profile. This guide is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic targeting of FGFR2 and the evolution of ADC technology.

Introduction to this compound

This compound is an investigational ADC composed of three key components:

-

A fully human monoclonal antibody: This antibody specifically binds to the extracellular domain of FGFR2.

-

A non-cleavable linker: This linker stably connects the antibody to the cytotoxic payload.

-

A novel auristatin W derivative payload: This potent microtubule-disrupting agent is designed to induce cell death upon internalization into the target cancer cell.[1]

The rationale behind this compound is to selectively deliver a potent cytotoxic agent to tumor cells overexpressing FGFR2, thereby minimizing systemic toxicity.[2] Preclinical studies demonstrated promising anti-tumor activity in FGFR2-positive cancer models.[3] However, a first-in-human Phase I clinical trial (NCT02368951) was terminated due to poor tolerability, with the maximum tolerated dose (MTD) falling below the predicted therapeutic threshold.[4][5]

Mechanism of Action

The proposed mechanism of action for this compound follows the classical ADC paradigm:

-

Binding: The monoclonal antibody component of this compound binds to FGFR2 on the surface of tumor cells.

-

Internalization: Upon binding, the ADC-FGFR2 complex is internalized by the cell.

-

Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the antibody is degraded, releasing the auristatin W derivative payload.

-

Cytotoxicity: The released payload disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and apoptosis.[1]

Preclinical Data

In Vitro Studies

This compound demonstrated potent and selective cytotoxic activity against FGFR2-positive cancer cell lines.

| Assay | Cell Lines | Key Findings | Reference |

| Cell Viability | SNU-16, NCI-H716, MFM-223, KATO III, SUM-52PE | IC50 values ranged from 0.097 to 0.83 nM in FGFR2-positive cell lines. | [3] |

| Apoptosis Induction | SNU-16, SUM-52PE | Increased caspase-3/7 activity was observed in FGFR2-positive cells. | [3] |

| Microtubule Disruption | - | The auristatin W derivative payload effectively inhibited microtubule polymerization. | [1] |

In Vivo Xenograft Studies

Significant anti-tumor efficacy was observed in mouse xenograft models of human cancers with FGFR2 overexpression.

| Model Type | Cancer Type | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Cell Line-Derived Xenograft | Gastric Cancer | SNU-16 | 5 mg/kg, once weekly | >90% inhibition | [3] |

| Cell Line-Derived Xenograft | Colorectal Cancer | NCI-H716 | 7.5 mg/kg, once weekly | Notable inhibition | [3] |

| Cell Line-Derived Xenograft | Breast Cancer | MFM-223 | 1 and 5 mg/kg, once weekly | Marked decrease in tumor volume | [3] |

| Patient-Derived Xenograft | Gastric Cancer | - | Dose-dependent | Regression observed | [1] |

| Patient-Derived Xenograft | Triple-Negative Breast Cancer | - | Dose-dependent | Regression observed | [1] |

Clinical Development

A first-in-human, open-label, multicenter, Phase I dose-escalation trial (NCT02368951) was initiated to evaluate the safety, tolerability, and MTD of this compound in patients with advanced solid tumors known to be FGFR2-positive.[4]

Clinical Trial Design

Clinical Trial Results

The trial enrolled 20 patients across five dose cohorts.[4] The MTD was determined to be 0.2 mg/kg, which was below the preclinically estimated therapeutic dose.[4][6]

| Dose Cohort (mg/kg) | Number of Patients |

| 0.1 | 4 |

| 0.2 | 3 |

| 0.4 | 4 |

| 0.8 | 4 |

| 1.3 | 5 |

Adverse Events: The most common grade ≥ 3 drug-related adverse events were anemia, increased aspartate aminotransferase, proteinuria, and thrombocytopenia.[4] Dose-limiting toxicities included thrombocytopenia, proteinuria, and corneal epithelial microcysts.[4]

Efficacy: No objective responses were observed. One patient had stable disease.[4]

Due to the poor tolerability and the MTD being below the predicted therapeutic threshold, the trial was terminated early.[4]

Experimental Protocols

Disclaimer: The following protocols are reconstructed based on published literature and standard methodologies. Specific details from the original investigators' protocols were not fully available in the public domain.

In Vitro Cell Viability Assay (CellTiter-Glo®)

-

Cell Seeding: Seed FGFR2-positive (e.g., SNU-16, NCI-H716) and FGFR2-negative control cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound and a non-targeting control ADC in growth medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2.

-

Lysis and Luminescence Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a four-parameter logistic curve.

In Vivo Xenograft Tumor Model

-

Cell Preparation: Harvest FGFR2-positive human cancer cells (e.g., SNU-16) during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 5 mg/kg) and a vehicle or non-targeting ADC control intravenously once weekly.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression compared to the control group.

Conclusion

This compound represented a pioneering effort to target FGFR2-overexpressing solid tumors with an ADC. While preclinical studies showed significant promise, the clinical development was halted due to an unfavorable safety profile in the Phase I trial. The discrepancy between the preclinical and clinical findings underscores the challenges in translating ADC therapies from animal models to humans. The insights gained from the development of this compound, particularly concerning its novel auristatin W derivative payload and the on-target toxicities, provide valuable lessons for the future design and development of ADCs targeting FGFR2 and other receptor tyrosine kinases.

References

- 1. OUH - Protocols [ous-research.no]

- 2. SNU-16 Xenograft Model | Xenograft Services [xenograft.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody-Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medical Oncology | Study 16897 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

In Vitro Cytotoxicity of Aprutumab Ixadotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies on the cytotoxicity of Aprutumab Ixadotin (also known as BAY 1187982), an antibody-drug conjugate (ADC) targeting Fibroblast Growth Factor Receptor 2 (FGFR2). This document outlines the core mechanism of action, summarizes key quantitative cytotoxicity data, details relevant experimental protocols, and provides visual representations of the ADC's workflow and mechanism.

Introduction to this compound

This compound is an investigational ADC designed for the treatment of advanced solid tumors that overexpress FGFR2.[1][2][3][4] It is composed of three key components:

-

The Antibody: A fully human monoclonal antibody, Aprutumab (BAY 1179470), that specifically targets and binds to FGFR2 on the surface of cancer cells.[5]

-

The Payload: A highly potent microtubule-disrupting agent, a derivative of auristatin W, referred to as Ixadotin.[1][3]

-

The Linker: A non-cleavable linker that stably connects the Ixadotin payload to the Aprutumab antibody.[3]

The fundamental principle of this compound is to selectively deliver the cytotoxic payload to FGFR2-positive tumor cells, thereby minimizing systemic exposure and associated off-target toxicities.[3] However, a first-in-human Phase I clinical trial was terminated early due to poor tolerability, as the maximum tolerated dose was found to be below the predicted therapeutic threshold, highlighting a discrepancy between preclinical and clinical outcomes.[1][4]

Mechanism of Action

The cytotoxic activity of this compound is initiated by the binding of the antibody component to FGFR2 on the tumor cell surface. This binding triggers the internalization of the ADC into the cell.[5] Once inside the cell, the ADC is trafficked to the lysosome. Within the lysosomal compartment, the antibody portion of the conjugate is degraded, leading to the release of the Ixadotin payload metabolite.[1]

The released Ixadotin, a potent auristatin derivative, then exerts its cytotoxic effect by disrupting the microtubule network within the cell. This interference with microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[6][7] Preclinical studies have indicated that the released payload metabolite is not cell-permeable, which is consistent with the observation that this compound does not exert a significant bystander effect on neighboring FGFR2-negative cells.[1]

Quantitative Cytotoxicity Data

In vitro studies have demonstrated that the cytotoxicity of this compound is highly dependent on the expression level of FGFR2 on the cancer cell surface. The ADC has shown low nanomolar to subnanomolar potency against a range of FGFR2-positive cancer cell lines.

| Cell Line | Cancer Type | IC50 (nmol/L) |

| AN3-CA | Endometrial Adenocarcinoma | 0.1 |

| MFM-223 | Breast Cancer | 0.1 |

| SNU-16 | Gastric Cancer | 0.1 |

| Kato-III | Gastric Cancer | 0.2 |

| OCUM-2M | Gastric Cancer | 0.2 |

| NCI-H716 | Colorectal Cancer | 0.8 |

| HEC-1-A | Endometrial Adenocarcinoma | >100 |

| T-47D | Breast Cancer | >100 |

| EFO-21 | Ovarian Cancer | >100 |

Note: Data extracted from preclinical studies. IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of an ADC on a panel of cancer cell lines.

Materials:

-

Cancer cell lines (FGFR2-positive and FGFR2-negative)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells per well) in 50 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]

-

ADC Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 50 µL of the diluted ADC to the appropriate wells, resulting in a final volume of 100 µL per well. Include untreated control wells and blank wells (medium only).

-

Incubation: Incubate the plates for a period of 48 to 144 hours at 37°C in a 5% CO2 incubator.[8] The incubation time can be optimized based on the cell line's doubling time and the payload's mechanism of action.[8]

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate the plates overnight at 37°C in the dark.[8]

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V Staining)

This protocol is used to specifically determine if the observed cytotoxicity is due to the induction of apoptosis.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Combine all cells from each treatment condition.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation.[9]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[9]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[9]

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

References

- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First-in-Human Phase I Study of this compound, a Fibroblast Growth Factor Receptor 2 Antibody-Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Developments and Challenges in Treating FGFR2-Driven Gastric Cancer [mdpi.com]

- 6. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

In-Depth Technical Guide: Aprutumab Ixadotin in Gastric Cancer Xenograft Models

This guide provides a comprehensive technical overview of the preclinical efficacy and experimental protocols for Aprutumab Ixadotin (also known as BAY 1187982) in gastric cancer xenograft models. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed methodologies, and visual representations of key concepts.

Core Efficacy Data

The anti-tumor activity of this compound has been evaluated in various gastric cancer xenograft models, demonstrating significant tumor growth inhibition and regression. This section summarizes the key quantitative findings from these preclinical studies.

Cell Line-Derived Xenograft (CDX) Models

SNU-16 Human Gastric Cancer Xenograft Model

Treatment with this compound at a dose of 5 mg/kg resulted in partial tumor regression in at least 90% of the animals, irrespective of the treatment schedule.[1] Lower doses of 0.5 or 1 mg/kg did not produce a statistically significant inhibition of tumor growth when compared to the vehicle control group.[1]

| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume (mm³) at Day 32 | Tumor Growth Inhibition (%) | Response Rate | Reference |

| Vehicle Control | - | - | ~1000 | - | - | [2] |

| This compound | 5 | Q4D x 3 | ~100 | >90 | Partial Regression in ≥90% of animals | [1][2] |

| This compound | 5 | Q10D x 3 | ~100 | >90 | Partial Regression in ≥90% of animals | [1][2] |

| Control ADC | 5 | Q4D x 3 | ~1000 | No significant effect | - | [1][2] |

Patient-Derived Xenograft (PDX) Models

GA0033 Gastric Cancer PDX Model

In a patient-derived xenograft model of gastric cancer, GA0033, this compound demonstrated notable tumor growth inhibition.

| Treatment Group | Dose (mg/kg) | Schedule | Outcome | Reference |

| This compound | Not Specified | Q7D x 3 | Significant tumor growth inhibition | [3] |

| Control ADC | Not Specified | Q7D x 3 | No significant effect | [3] |

| Vinorelbine | Not Specified | Q7D x 3 | Moderate tumor growth inhibition | [3] |

GAGA6 Gastric Cancer PDX Model

A study on a diffuse type gastric cancer patient-derived xenograft model, GAGA6, which had acquired resistance to the pan-FGFR inhibitor AZD4547, showed that this compound could effectively overcome this resistance.

| Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) | Reference |

| This compound | 7.5 | Q7D x 3 | 100 (in parental GAGA6) | [4] |

| This compound | 7.5 | Q7D x 3 | 88 (in AZD4547-resistant GAGA6-R) | [4] |

| AZD4547 | Not Specified | Not Specified | 0 (in AZD4547-resistant GAGA6-R) | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the key experimental protocols for the xenograft studies cited.

Cell Line and Animal Models

-

Cell Line: The SNU-16 human gastric carcinoma cell line was utilized for the cell line-derived xenograft model.

-

Animals: Female NOD scid mice were used for the SNU-16 xenograft model.[1]

Establishment of Xenograft Models

For the SNU-16 model, treatment was initiated when the tumor size reached approximately 63 mm³.[2] In the patient-derived xenograft models, treatment commenced when tumors reached a size of approximately 150 mm³.

Drug Administration

This compound and the control ADC were administered intravenously.[4] The vehicle control used was typically Phosphate Buffered Saline (PBS).[4] Various treatment schedules were employed, including every 4th day for three cycles (Q4D x 3), every 7th day for three cycles (Q7D x 3), and every 10th day for three cycles (Q10D x 3).[1][2][4]

Efficacy Assessment

-

Tumor Volume Measurement: Tumor size was monitored regularly, and tumor volume was calculated using standard methods.

-

Tumor Growth Inhibition (TGI): TGI was calculated to quantify the efficacy of the treatment compared to the control group.

-

Response Classification: Treatment responses were often categorized as follows:

-

Progressive Disease (PD): > 20% tumor growth.

-

Stable Disease (SD): < 30% tumor shrinkage and < 20% tumor growth.

-

Partial Response (PR): > 30% tumor shrinkage.[2]

-

Visualizations: Diagrams and Workflows

Visual representations of signaling pathways and experimental workflows can significantly enhance understanding. The following diagrams were generated using the DOT language.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Xenograft Studies

Caption: General experimental workflow for xenograft studies.

References

The Rise and Fall of Aprutumab Ixadotin: A Technical Deep Dive into an FGFR2-Targeting Antibody-Drug Conjugate

For Immediate Release

This whitepaper provides an in-depth technical guide on the discovery and development of Aprutumab Ixadotin (BAY 1187982), a first-in-class antibody-drug conjugate (ADC) targeting the Fibroblast Growth Factor Receptor 2 (FGFR2). Developed by Bayer, this molecule was engineered to selectively deliver a potent cytotoxic payload to FGFR2-overexpressing solid tumors. Despite promising preclinical results, the Phase I clinical trial was terminated early due to a challenging toxicity profile, offering valuable lessons for the future of ADC development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core science, from antibody discovery to clinical findings.

Introduction: The Rationale for Targeting FGFR2

Fibroblast Growth Factor Receptor 2 (FGFR2) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1] Aberrant FGFR2 signaling, often through gene amplification or mutations, is a known oncogenic driver in a variety of solid tumors, including gastric, breast, and ovarian cancers.[2] The overexpression of FGFR2 on tumor cells, coupled with its limited expression in normal adult tissues, presented a compelling therapeutic window for a targeted approach like an antibody-drug conjugate.

This compound was designed to exploit this differential expression. It is composed of three key components:

-

Aprutumab (BAY 1179470): A fully human monoclonal antibody that specifically binds to FGFR2.

-

A Non-cleavable Linker: To ensure the stability of the ADC in circulation and release of the payload only after internalization and degradation within the target cancer cell.

-

An Auristatin W Derivative: A potent microtubule-disrupting agent designed to induce cell cycle arrest and apoptosis.[3]

Discovery and Preclinical Development

Antibody Discovery: Identification of Aprutumab (BAY 1179470)

The journey of this compound began with the discovery of its high-affinity, fully human anti-FGFR2 monoclonal antibody, Aprutumab (BAY 1179470). This antibody was identified from the BioInvent n-CoDeR® Fab phage display library, a vast collection of more than 30 billion human antibody genes.[4] This technology allows for the rapid screening and selection of antibodies with desired binding characteristics against a specific target.

Aprutumab was selected for its specific binding to a unique epitope on the N-terminus of FGFR2, present in all its isoforms (including IIIb and IIIc).[3][4] This binding was shown to induce receptor dimerization, internalization, and subsequent degradation, which are critical prerequisites for an effective ADC.[4]

Payload and Linker Selection

The cytotoxic payload is a novel and highly potent auristatin W derivative.[3] Auristatins are synthetic analogs of dolastatin 10, a natural antimitotic agent, and function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[5] The choice of a non-cleavable linker, conjugated to the lysine residues of the antibody, was a deliberate strategy to enhance the stability of the ADC in systemic circulation and minimize off-target toxicity.[3] The payload is only released upon the complete degradation of the antibody component within the lysosome of the target cancer cell.

Preclinical Efficacy: In Vitro and In Vivo Studies

Preclinical studies demonstrated the potent and selective anti-tumor activity of this compound.

In Vitro Activity: In a panel of cancer cell lines, this compound exhibited potent cytotoxic activity in the sub-nanomolar to low nanomolar range, which correlated with the level of FGFR2 expression.[2] The ADC was over 100-fold more selective for FGFR2-positive cells compared to FGFR2-negative cells.[2]

| Cell Line | Cancer Type | IC50 (nM) | FGFR2 Expression (Antibodies Bound Per Cell) |

| SNU-16 | Gastric Cancer | 0.097 - 0.83 | High |

| KATO III | Gastric Cancer | 0.097 - 0.83 | High |

| MFM-223 | Triple-Negative Breast Cancer | 0.097 - 0.83 | High |

| SUM-52PE | Breast Cancer | 0.097 - 0.83 | High |

| NCI-H716 | Colorectal Cancer | 0.097 - 0.83 | High |

In Vivo Tumor Models: In xenograft models of human gastric and breast cancer, including patient-derived xenografts (PDX), this compound demonstrated significant dose-dependent tumor growth inhibition and even tumor regression.[2] Notably, high anti-tumor activity was observed in models with FGFR2 amplification or mRNA overexpression.[2] Pharmacokinetic analyses in mice revealed that the toxophore metabolite was enriched more than 30-fold in tumors compared to healthy tissues.[2]

| Xenograft Model | Cancer Type | Dose (mg/kg) | Tumor Growth Inhibition/Regression |

| SNU-16 | Gastric Cancer | 5 | >90% tumor growth inhibition |

| MFM-223 | Triple-Negative Breast Cancer | 1 and 5 | Marked decrease in tumor volume |

| NCI-H716 | Colorectal Cancer | 7.5 | Notable inhibition of tumor growth |

| GA0033 (PDX) | Gastric Cancer | 7.5 | Tumor eradication in all mice |

| BR1115 (PDX) | Breast Cancer | 7.5 | Strong inhibition of tumor growth |

Experimental Protocols

Antibody Discovery via Phage Display

The discovery of the anti-FGFR2 antibody BAY 1179470 was carried out using the n-CoDeR® Fab phage library from BioInvent International AB. The general workflow for such a process is as follows:

In Vitro Cytotoxicity Assay (CellTiter-Glo®)

The half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Mechanism of Action

The proposed mechanism of action for this compound follows a multi-step process that is characteristic of antibody-drug conjugates.

References

Methodological & Application

Application Notes and Protocols for Aprutumab Ixadotin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprutumab Ixadotin is an experimental antibody-drug conjugate (ADC) designed for targeted cancer therapy. It is composed of a fully human monoclonal antibody, Aprutumab, which specifically targets the Fibroblast Growth Factor Receptor 2 (FGFR2), and a potent cytotoxic payload, a novel auristatin W derivative.[1][2] FGFR2 is a receptor tyrosine kinase that is frequently overexpressed in various solid tumors, including gastric and triple-negative breast cancer, making it a compelling target for directed cancer therapies.[2][3] The auristatin W derivative payload functions as a microtubule-disrupting agent, inducing cell cycle arrest and apoptosis upon internalization into FGFR2-expressing tumor cells.[2]

These application notes provide a detailed experimental protocol for the in vitro evaluation of this compound in cell culture, including methodologies for cell line selection, culture maintenance, cytotoxicity assessment, and apoptosis analysis.

Mechanism of Action

This compound exerts its cytotoxic effect through a multi-step process:

-

Binding: The Aprutumab antibody component of the ADC binds with high affinity to the extracellular domain of FGFR2 on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-FGFR2 complex is internalized by the cell through endocytosis.

-

Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and the payload is degraded, releasing the auristatin W derivative.

-

Microtubule Disruption: The released payload disrupts the microtubule dynamics within the cell, leading to cell cycle arrest at the G2/M phase.

-

Apoptosis: Ultimately, the disruption of the microtubule network and cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against various FGFR2-positive cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |

| SNU-16 | Gastric Cancer | 0.097 - 0.83 | 72 |

| MFM-223 | Breast Cancer | 0.097 - 0.83 | 72 |

| NCI-H716 | Colorectal Cancer | 0.097 - 0.83 | 72 |

| SUN-52PE | Not Specified | 0.097 - 0.83 | 72 |

| SUN-16 | Not Specified | 0.097 - 0.83 | 72 |

Table 1: In vitro cytotoxicity of this compound in FGFR2-positive cell lines. Data extracted from publicly available preclinical information.[1]

Experimental Protocols

Cell Line Selection and Culture

The selection of appropriate cell lines is critical for the in vitro evaluation of this compound. It is recommended to use cell lines with documented high expression of FGFR2.

Recommended FGFR2-Positive Cell Lines:

-

SNU-16 (Gastric Cancer): Known to have high FGFR2 amplification.

-

MFM-223 (Breast Cancer): An established model for breast cancer research.

-

NCI-H716 (Colorectal Cancer): A well-characterized colorectal cancer cell line.

General Cell Culture Conditions:

-

Culture Medium: Refer to the specific recommendations for each cell line.

-

SNU-16 and NCI-H716: RPMI-1640 medium.

-

MFM-223: Minimum Essential Medium (MEM).

-

-

Supplements: All media should be supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Subculture Protocols:

-

SNU-16 (Suspension with some adherent cells):

-

Gently pipette the cell suspension to detach any loosely adherent cells.

-

Transfer the cell suspension to a sterile conical tube.

-

Centrifuge at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.

-

Seed new flasks at a density of 1-2 x 10^5 cells/mL.

-

-

MFM-223 (Adherent):

-

Aspirate the culture medium.

-

Wash the cell monolayer once with sterile Phosphate Buffered Saline (PBS).

-

Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C until cells detach (typically 3-5 minutes).

-

Neutralize the trypsin with 4-5 mL of complete culture medium.

-

Gently pipette the cell suspension to ensure a single-cell suspension.

-

Centrifuge at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.

-

Seed new flasks at a ratio of 1:3 to 1:6.

-

-

NCI-H716 (Suspension):

-

Transfer the cell suspension to a sterile conical tube.

-

Centrifuge at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.

-

Seed new flasks at a density of 2-4 x 10^5 cells/mL.

-

Preparation of this compound

-

Reconstitution: Reconstitute lyophilized this compound in sterile, nuclease-free water or PBS to create a stock solution (e.g., 1 mg/mL). Gently swirl to dissolve; do not vortex. Note: The optimal solvent and concentration should be determined based on the manufacturer's instructions, if available. As a general guideline for ADCs, sterile water or PBS are common reconstitution solvents.

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution on ice. Prepare serial dilutions in complete culture medium to the desired final concentrations for treating the cells.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the IC50 of this compound.

Materials:

-

FGFR2-positive cells (e.g., SNU-16, MFM-223, NCI-H716)

-

96-well clear flat-bottom plates

-

This compound working solutions

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Note: The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.

-

Incubate the plate overnight to allow for cell attachment (for adherent cells).

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the 2x drug solutions to the respective wells. For the vehicle control wells, add 100 µL of medium with the highest concentration of the vehicle used in the drug dilutions.

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization:

-

Carefully aspirate the medium from each well.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

-

FGFR2-positive cells

-

6-well plates

-

This compound working solutions

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the end of the experiment.

-

Allow the cells to attach overnight (for adherent cells).

-

Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50 value) and a vehicle control.

-

Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

-

-

Cell Harvesting:

-

Adherent cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell scraper or accutase. Combine the detached cells with the collected medium.

-

Suspension cells: Transfer the cell suspension to a conical tube.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Aspirate the supernatant and wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only controls to set the compensation and gates.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Visualizations

Caption: Mechanism of action of this compound.

Caption: Workflow for determining cell viability using the MTT assay.

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

References

Application Notes and Protocols for BAY 1187982 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of BAY 1187982 (aprotumab ixadotin), an antibody-drug conjugate (ADC) targeting Fibroblast Growth Factor Receptor 2 (FGFR2), in various mouse cancer models. The information is compiled from preclinical studies to guide the design and execution of further research.

Mechanism of Action

BAY 1187982 is an ADC composed of a fully human anti-FGFR2 monoclonal antibody, a non-cleavable linker, and a potent auristatin W derivative payload.[1][2] The antibody component selectively binds to FGFR2 on the surface of tumor cells, leading to the internalization of the ADC.[2][3] Once inside the lysosome, the antibody is degraded, releasing the auristatin payload.[3] This payload then disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[1][2]

Signaling Pathway and Drug Action

The following diagram illustrates the proposed signaling pathway of FGFR2 and the mechanism of action of BAY 1187982.

Caption: Mechanism of action of BAY 1187982.

In Vivo Efficacy and Dosage Summary

Preclinical studies have demonstrated the anti-tumor efficacy of BAY 1187982 in various FGFR2-positive xenograft mouse models. The dosages and treatment regimens are summarized in the tables below.

Table 1: Summary of BAY 1187982 In Vivo Dosages and Efficacy

| Tumor Model | Mouse Strain | Dosage (mg/kg) | Administration Route | Dosing Schedule | Observed Effect |

| SNU-16 (Gastric Cancer) | NOD scid | 0.5, 1 | Intravenous | Q4Dx3 or Q10Dx3 | No significant tumor growth inhibition.[2] |

| SNU-16 (Gastric Cancer) | NOD scid | 5 | Intravenous | Q4Dx3 or Q10Dx3 | Partial tumor regression in at least 90% of animals.[2] |

| MFM-223 (Breast Cancer) | NMRI nu/nu | 1, 5 | Intravenous | Once weekly | Marked decrease in tumor volume.[4] |

| NCI-H716 (Colorectal Cancer) | NMRI nu/nu | 7.5 | Intravenous | Once weekly | Notable inhibition of tumor growth.[2][4] |

| GA0033 (Gastric Cancer PDX) | - | 7.5 | Intravenous | - | Tumor eradication in all mice.[1] |

| BR1115 (Breast Cancer PDX) | - | 7.5 | Intravenous | - | Strong inhibition of tumor growth.[1] |

| Ovarian Cancer PDX | - | 7.5 | Intravenous | - | Tumor stasis.[1] |

PDX: Patient-Derived Xenograft

Experimental Protocols

The following are detailed protocols for conducting in vivo efficacy studies with BAY 1187982 in mouse models.

Experimental Workflow

Caption: General workflow for in vivo efficacy studies.

Preparation of BAY 1187982 for Injection

-

Reconstitution: BAY 1187982 is typically supplied as a lyophilized powder. Reconstitute the compound in sterile Phosphate-Buffered Saline (PBS) to the desired stock concentration. Gently swirl to dissolve; do not shake vigorously.

-

Dilution: Based on the body weight of the mice and the target dosage, dilute the stock solution with sterile PBS to the final injection concentration. The final injection volume for intravenous administration should be approximately 100-200 µL per mouse.

Xenograft Mouse Model Establishment

-

Animal Models: Female athymic nude (e.g., NMRI nu/nu) or severe combined immunodeficient (SCID) mice, 6-8 weeks old, are commonly used.

-

Cell Preparation:

-

Culture human cancer cell lines with known FGFR2 expression (e.g., SNU-16, MFM-223, NCI-H716) under standard conditions.

-

Harvest cells during the logarithmic growth phase using trypsin.

-

Wash the cells with sterile PBS and resuspend in PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio) at the desired concentration (e.g., 2 x 10^6 to 1 x 10^7 cells per injection).

-

-

Tumor Cell Implantation:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Measure tumor dimensions using calipers at least twice a week.

-

Calculate tumor volume using the formula: (length x width^2) / 2.

-

Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

-

Administration of BAY 1187982

-

Route of Administration: Intravenous (IV) injection via the lateral tail vein is the standard route for BAY 1187982.

-

Procedure for IV Injection:

-

Warm the mouse's tail using a heat lamp or warm water to dilate the veins.

-

Place the mouse in a restraint device.

-

Disinfect the tail with an alcohol swab.

-

Using a 27-30 gauge needle attached to a 1 mL syringe, slowly inject the prepared BAY 1187982 solution into one of the lateral tail veins.

-

Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

-

-

Dosing Schedule: Administer BAY 1187982 according to the planned schedule (e.g., once weekly, every 4 days for 3 doses). The vehicle control group should receive an equivalent volume of PBS.

Efficacy Evaluation and Endpoint

-

Monitoring:

-

Continue to measure tumor volume and body weight at least twice weekly throughout the study.

-

Monitor the animals for any signs of toxicity.

-

-

Data Analysis:

-

Calculate the mean tumor volume for each group at each time point.

-

Tumor growth inhibition (TGI) can be calculated to assess efficacy. .

-

-

Endpoint:

-

Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

-

Tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

-

These protocols and data provide a foundation for designing and conducting in vivo studies with BAY 1187982. Researchers should adapt these guidelines to their specific experimental needs and adhere to all institutional animal care and use regulations.

References

Application Notes and Protocols: Flow Cytometry Analysis of FGFR2 Expression for ADC Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis.[1][2] Dysregulation of FGFR2 signaling, often through gene amplification or mutations, is implicated in the pathogenesis of various cancers, including breast, gastric, and ovarian cancers.[1][3] This makes FGFR2 an attractive therapeutic target for Antibody-Drug Conjugates (ADCs), which leverage monoclonal antibodies to deliver potent cytotoxic agents specifically to cancer cells overexpressing a target antigen.[4][5]

Quantitative analysis of cell surface FGFR2 expression is paramount for several aspects of ADC development. It aids in the selection of appropriate tumor indications, patient stratification, and understanding the correlation between target expression levels and ADC efficacy.[6] Flow cytometry is a powerful technique for the sensitive and quantitative detection of cell surface proteins on a single-cell level, making it an ideal platform for characterizing FGFR2 expression in the context of ADC research.[7][8]

These application notes provide detailed protocols for the analysis of FGFR2 expression on cancer cell lines using flow cytometry, guidance on data interpretation, and examples of how this data can be applied to ADC studies.

FGFR2 Signaling Pathway

Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR2 dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domains.[2] This activation triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, PLCγ, and JAK/STAT pathways, which are critical for cell proliferation and survival.[1][9] Understanding this pathway is essential for interpreting the biological consequences of targeting FGFR2 with ADCs.

FGFR2 Signaling Pathway Diagram

Experimental Protocols

Protocol 1: Preparation of Single-Cell Suspensions from Adherent and Suspension Cell Lines

Accurate flow cytometry results depend on high-quality, single-cell suspensions with good viability.

Materials:

-

Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

-

Fetal Bovine Serum (FBS)

-

Cell culture medium

-

Trypsin-EDTA or a gentle cell dissociation reagent (e.g., Accutase)

-

15 mL conical tubes

-

Centrifuge

-

Hemocytometer or automated cell counter

Procedure for Adherent Cell Lines:

-

Wash the cell monolayer once with sterile PBS.

-

Aspirate the PBS and add a minimal volume of pre-warmed Trypsin-EDTA or a gentle cell dissociation reagent to cover the cell surface.

-

Incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 2-3 volumes of complete cell culture medium containing FBS.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the cell suspension to a 15 mL conical tube.

-

Proceed to the "Cell Washing and Counting" section.

Procedure for Suspension Cell Lines:

-

Transfer the cells from the culture flask to a 15 mL conical tube.

-

Proceed to the "Cell Washing and Counting" section.

Cell Washing and Counting:

-

Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.[10]

-

Aspirate the supernatant.

-

Resuspend the cell pellet in 5-10 mL of cold PBS.

-

Centrifuge again at 300-400 x g for 5 minutes at 4°C.[10]

-

Aspirate the supernatant and resuspend the cell pellet in a known volume of cold Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS or BSA).

-

Determine cell number and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

-

Adjust the cell concentration to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.[11]

Protocol 2: Staining for FGFR2 Surface Expression

Materials:

-

Prepared single-cell suspension (1 x 10^7 cells/mL)

-

Flow Cytometry Staining Buffer (PBS + 1-2% FBS/BSA)

-

Primary antibody: Anti-FGFR2 antibody conjugated to a fluorophore (e.g., FITC, PE, APC). Alternatively, a purified primary antibody and a fluorophore-conjugated secondary antibody can be used.

-

Isotype control antibody: A fluorophore-conjugated antibody of the same immunoglobulin class, subclass, and from the same host species as the primary antibody.

-

Viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability dye)

-

96-well round-bottom plate or microcentrifuge tubes

-

Flow cytometer

Procedure:

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well plate or into microcentrifuge tubes.

-

Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

-

Optional (Fc Receptor Blocking): Resuspend the cell pellet in 50 µL of Flow Cytometry Staining Buffer containing an Fc receptor blocking reagent and incubate for 10-15 minutes on ice.

-

Without washing, add the recommended amount of anti-FGFR2 primary antibody or the corresponding isotype control to the appropriate wells/tubes.

-

Gently mix and incubate for 30-60 minutes on ice, protected from light.

-

Wash the cells by adding 150-200 µL of cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Discard the supernatant and repeat the wash step twice.

-

If using an unconjugated primary antibody: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the fluorophore-conjugated secondary antibody at the recommended dilution. Incubate for 30 minutes on ice, protected from light. Then, proceed with the two wash steps as described in steps 6 and 7.

-

Resuspend the final cell pellet in 200-500 µL of cold Flow Cytometry Staining Buffer.

-

Just before analysis, add the viability dye according to the manufacturer's instructions.

-

Analyze the samples on a flow cytometer.

Experimental Workflow

Flow Cytometry Experimental Workflow

Data Presentation and Analysis

Controls are Critical

-

Unstained Control: To set the baseline fluorescence of the cells.

-

Isotype Control: To account for non-specific antibody binding.

-

Single-Color Controls: Essential for calculating compensation to correct for spectral overlap between fluorophores in multi-color experiments.[12][13]

-

Fluorescence Minus One (FMO) Controls: To properly gate complex populations.

Quantitative Data Summary

Summarizing flow cytometry data in a tabular format allows for easy comparison between different cell lines or treatment conditions.

Table 1: FGFR2 Expression in a Panel of Cancer Cell Lines

| Cell Line | Cancer Type | Mean Fluorescence Intensity (MFI) ± SD (FGFR2) | MFI ± SD (Isotype) | % FGFR2 Positive Cells |

| KATO-III | Gastric | 15,000 ± 850 | 150 ± 25 | 98.5% |

| OCUM-2MD3 | Gastric | 12,500 ± 700 | 145 ± 30 | 97.2% |

| SNU-16 | Gastric | 8,000 ± 500 | 160 ± 20 | 95.1% |

| MCF-7 | Breast | 2,500 ± 200 | 155 ± 28 | 60.3% |

| MDA-MB-231 | Breast | 500 ± 75 | 150 ± 22 | 5.2% |

Table 2: Quantitative Analysis of FGFR2 Receptor Number

For ADC studies, quantifying the absolute number of receptors per cell, often referred to as the Antigen Binding Capacity (ABC), is highly valuable.[8] This can be achieved using commercially available quantitative flow cytometry bead standards.[6]

| Cell Line | Mean Fluorescence Intensity (MFI) | FGFR2 Receptors per Cell (ABC) |

| KATO-III | 15,000 | ~500,000 |

| SNU-16 | 8,000 | ~250,000 |

| MCF-7 | 2,500 | ~50,000 |

Data Interpretation for ADC Studies:

-

High FGFR2 Expression (e.g., KATO-III): These cell lines are potential candidates for in vitro and in vivo efficacy studies of FGFR2-targeting ADCs.

-

Moderate FGFR2 Expression (e.g., MCF-7): May show a dose-dependent response to FGFR2-ADCs.

-

Low/Negative FGFR2 Expression (e.g., MDA-MB-231): Can be used as negative controls to demonstrate the target-specificity of the ADC.

The quantitative data on receptor number can be correlated with ADC internalization rates, payload delivery, and ultimately, cytotoxic potency. This information is crucial for building pharmacokinetic/pharmacodynamic (PK/PD) models to predict clinical outcomes.[4][6]

Conclusion

Flow cytometry is an indispensable tool for the characterization of FGFR2 expression in the development of novel ADCs. The protocols and guidelines presented here provide a framework for obtaining robust and reproducible data. By quantitatively assessing FGFR2 expression levels, researchers can make informed decisions regarding target validation, patient selection strategies, and the design of more effective cancer therapies.

References

- 1. Fibroblast Growth Factor Receptor 2 Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. hoeford.com [hoeford.com]

- 6. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Flow Cytometry: Applications & Benefits - KCAS Bio [kcasbio.com]

- 9. researchgate.net [researchgate.net]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. monash.edu [monash.edu]

- 12. flowcytometry.bmc.med.uni-muenchen.de [flowcytometry.bmc.med.uni-muenchen.de]

- 13. Compensation Controls | McGovern Medical School [med.uth.edu]

Application Notes and Protocols: Immunohistochemical Staining for FGFR2 in Tumor Tissues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of Fibroblast Growth Factor Receptor 2 (FGFR2) in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. Accurate assessment of FGFR2 protein expression is critical for cancer research and the development of targeted therapies.

Introduction to FGFR2 in Oncology